Fmoc-4-Amino-L-phenylalanine Fmoc-4-Amino-L-phenylalanine
Brand Name: Vulcanchem
CAS No.: 95753-56-3
VCID: VC21543712
InChI: InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O
Molecular Formula: C24H22N2O4
Molecular Weight: 402,43 g/mole

Fmoc-4-Amino-L-phenylalanine

CAS No.: 95753-56-3

VCID: VC21543712

Molecular Formula: C24H22N2O4

Molecular Weight: 402,43 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-4-Amino-L-phenylalanine - 95753-56-3

Description

Fmoc-4-Amino-L-phenylalanine is a derivative of the amino acid phenylalanine, characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This compound is widely used in peptide synthesis, drug development, bioconjugation, and protein engineering due to its unique properties and versatility.

Synonyms

  • Fmoc-4-Amino-L-phenylalanine

  • (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-aminophenyl)propanoic acid

  • (2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

  • CAS Number: 95753-56-3

Applications in Research

Fmoc-4-Amino-L-phenylalanine is utilized in various research areas due to its ability to enhance stability and solubility in peptide synthesis.

Peptide Synthesis

This compound is a key building block in solid-phase peptide synthesis (SPPS), allowing researchers to create custom peptides for applications in biochemistry and pharmacology . The Fmoc protecting group prevents unwanted side reactions during peptide elongation, ensuring high purity and yield of the synthesized peptides.

Drug Development

Its unique structure makes it valuable in the development of peptide-based drugs, particularly for targeting specific receptors in disease treatment . Fmoc-4-Amino-L-phenylalanine is used to synthesize bioactive peptides that can lead to new therapeutic agents.

Bioconjugation

This compound is employed in bioconjugation processes to attach peptides to other biomolecules, enhancing the delivery and targeting capabilities of therapeutic agents . This improves the effectiveness of drugs in clinical applications.

Research in Neuroscience

Fmoc-4-Amino-L-phenylalanine aids in the study of neurotransmitter systems, helping scientists understand the role of peptides in brain function and potential treatments for neurological disorders .

Protein Engineering

It serves as a versatile tool in modifying proteins to introduce specific functionalities that can improve stability and activity in various applications .

Safety and Handling

Fmoc-4-Amino-L-phenylalanine should be handled with care, following standard laboratory safety protocols for handling organic compounds.

Research Findings

Recent studies have highlighted the versatility of Fmoc-4-Amino-L-phenylalanine in peptide synthesis and drug development. Its ability to form stable peptides and enhance bioavailability makes it a promising candidate for therapeutic applications.

Peptide-Based Therapies

The use of Fmoc-4-Amino-L-phenylalanine in creating peptide-based drugs has shown potential in targeting specific biological pathways, offering new avenues for disease treatment .

Bioconjugation Applications

Bioconjugation techniques involving this compound have improved the delivery and efficacy of therapeutic agents, enhancing their clinical effectiveness .

CAS No. 95753-56-3
Product Name Fmoc-4-Amino-L-phenylalanine
Molecular Formula C24H22N2O4
Molecular Weight 402,43 g/mole
IUPAC Name (2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C24H22N2O4/c25-16-11-9-15(10-12-16)13-22(23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14,25H2,(H,26,29)(H,27,28)/t22-/m0/s1
Standard InChIKey VALNSJHHRPSUDO-QFIPXVFZSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)N)C(=O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)N)C(=O)O
Synonyms Fmoc-4-Amino-L-phenylalanine;95753-56-3;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-aminophenyl)propanoicacid;FMOC-PHE(4-NH2)-OH;N|A-Fmoc-4-Amino-L-Phenylalanine;Fmoc-4-Amino-Phenylalanine;FMOC-4-ao-L-phenylalanine;PubChem12464;PubChem13151;SCHEMBL3206266;CTK3J1801;MolPort-001-758-550;VALNSJHHRPSUDO-QFIPXVFZSA-N;ZINC2560905;6544AC;ANW-73446;CF-288;(2S)-3-(4-aminophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoicAcid;AKOS015912119;AKOS015922832;QC-1536;RTR-030066;VZ36116;AJ-40670;AK-81217
PubChem Compound 7019927
Last Modified Aug 15 2023

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